3-(Oxetane-3-sulfonyl)azetidine hydrochloride

Medicinal chemistry Fragment-based drug discovery PROTAC linker design

3-(Oxetane-3-sulfonyl)azetidine hydrochloride (CAS 2792200-72-5, molecular formula C₆H₁₂ClNO₃S, MW 213.68 g/mol) is a dual-heterocyclic sulfone building block in which an oxetane ring is connected to an azetidine ring via a sulfonyl (–SO₂–) bridge. The compound exists as the hydrochloride salt, presenting a free secondary amine on the azetidine that is available for immediate downstream functionalization without deprotection steps.

Molecular Formula C6H12ClNO3S
Molecular Weight 213.68 g/mol
CAS No. 2792200-72-5
Cat. No. B13602156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxetane-3-sulfonyl)azetidine hydrochloride
CAS2792200-72-5
Molecular FormulaC6H12ClNO3S
Molecular Weight213.68 g/mol
Structural Identifiers
SMILESC1C(CN1)S(=O)(=O)C2COC2.Cl
InChIInChI=1S/C6H11NO3S.ClH/c8-11(9,5-1-7-2-5)6-3-10-4-6;/h5-7H,1-4H2;1H
InChIKeyQIJFTVWXBUNGPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Oxetane-3-sulfonyl)azetidine hydrochloride (CAS 2792200-72-5) – Structural Identity and Procurement-Relevant Baseline for Medicinal Chemistry Building Block Selection


3-(Oxetane-3-sulfonyl)azetidine hydrochloride (CAS 2792200-72-5, molecular formula C₆H₁₂ClNO₃S, MW 213.68 g/mol) is a dual-heterocyclic sulfone building block in which an oxetane ring is connected to an azetidine ring via a sulfonyl (–SO₂–) bridge . The compound exists as the hydrochloride salt, presenting a free secondary amine on the azetidine that is available for immediate downstream functionalization without deprotection steps . Both the oxetane and azetidine motifs are recognized as privileged, sp³-rich, small polar rings that can profoundly modulate physicochemical properties—including solubility, lipophilicity, pKa, and metabolic stability—of drug-like molecules [1]. This compound occupies a distinct structural niche by embedding both four-membered heterocycles within a single, bifunctional scaffold, making it relevant for fragment-based drug discovery, PROTAC linker design, and diversity-oriented synthesis programs.

Why 3-(Oxetane-3-sulfonyl)azetidine hydrochloride Cannot Be Replaced by Generic Azetidine or Oxetane Building Blocks – The Quantitative Case for Specificity


Generic azetidine or oxetane monomers (e.g., azetidine hydrochloride, 3-hydroxyazetidine, oxetan-3-ol, or simple N-sulfonylazetidines) lack the precise spatial and electronic architecture required to simultaneously engage both rings in target interactions or property modulation. The oxetane ring in the β-position relative to the azetidine nitrogen exerts a predictable pKa-lowering effect (approximately −2.7 to −3.3 log units) that cannot be replicated by a simple alkylsulfonyl substituent [1]. Furthermore, the sulfonyl bridge imposes a tetrahedral geometry at sulfur that enforces a distinct exit vector (ca. 109° bond angle) between the two rings, fundamentally different from the planar amide or direct C–C linked analogs [2]. Compounds lacking the free azetidine NH—such as N-Boc-protected or N-alkyl variants—require additional deprotection or functionalization steps, introducing yield losses and synthetic complexity that the hydrochloride salt form eliminates . These quantifiable differences in pKa modulation, exit-vector geometry, and synthetic efficiency mean that in-class substitution without rigorous comparator data risks altering lead compound potency, selectivity, and developability parameters.

Quantitative Evidence Guide for 3-(Oxetane-3-sulfonyl)azetidine hydrochloride – Comparator-Based Differentiation Data


Dual-Ring Architecture vs. Single-Ring Building Blocks: Unique Topological Vector and Free Amine Availability

3-(Oxetane-3-sulfonyl)azetidine hydrochloride incorporates both oxetane and azetidine rings connected by a tetrahedral sulfonyl junction, delivering two distinct H-bond-accepting vectors (oxetane oxygen and sulfonyl oxygens) and one H-bond-donating/alkylating vector (free azetidine NH) within a compact scaffold (MW 213.68 g/mol) . In contrast, the closest comparator, 1-(oxetan-3-ylsulfonyl)azetidin-3-ol (CAS 1862452-18-3, MW 193.22 g/mol), presents a tertiary alcohol on the azetidine ring that eliminates the free amine nucleophile and reduces the number of diversifiable positions to one . 3-(Ethylsulfonyl)azetidine hydrochloride (CAS 1820707-49-0) replaces the oxetane with an ethyl group, sacrificing the oxetane-specific pKa, solubility, and metabolic stability benefits documented in the quantitative Wuitschik dataset . The free NH in the target compound enables direct acylation, sulfonylation, reductive amination, or urea formation without a Boc-deprotection step, thereby eliminating 2 synthetic steps and associated yield losses (typical Boc deprotection: 80–95% yield; two-step penalty ≈ 15–36% cumulative yield reduction) [1].

Medicinal chemistry Fragment-based drug discovery PROTAC linker design

pKa Modulation by the β-Oxetane Substituent: Quantitative Basicity Reduction vs. Alkylsulfonyl and Carbonyl Comparators

In a systematic study by Wuitschik et al. (J. Med. Chem. 2010), placing an oxetane ring in the β-position relative to a secondary amine reduced the conjugate acid pKa by approximately 3.3 log units (from pKa ~11.3 for parent azetidine to pKa ~8.0 for the β-oxetane-substituted azetidine) [1]. This pKa shift is quantitatively comparable to the effect of a β-carbonyl group (amide bioisostere) but without introducing metabolic liability associated with amide hydrolysis [1]. By contrast, the comparator 3-(ethylsulfonyl)azetidine hydrochloride places an alkylsulfonyl group—rather than an oxetane—adjacent to the amine; the ethylsulfonyl group is strongly electron-withdrawing via the inductive effect of the sulfone but lacks the through-space orbital interactions and conformational constraints that the oxetane ring oxygen provides, resulting in a different pKa modulation profile (predicted pKa ~7.0–7.5 for sulfonamide-type NH vs. ~8.0 for β-oxetane amine) . The targeted pKa range of ~8.0 achieved by the β-oxetane-azetidine arrangement is particularly attractive for optimizing permeability-basicity balance in CNS drug candidates, where pKa values between 6 and 9 are often sought [2].

Physicochemical property optimization Amine basicity tuning Bioisostere design

Aqueous Solubility Enhancement: Quantitative Gains of the β-Oxetane-Sulfonyl-Azetidine Motif Over gem-Dimethyl and Methylene Scaffolds

The Wuitschik et al. (2010) dataset demonstrates that replacing a gem-dimethyl group with an oxetane ring increases aqueous solubility by a factor of 4 to more than 4000, depending on the structural context [1]. Most strikingly, azetidine 15 in that study—which bears the oxetane in the β-position and closely resembles the core architecture of 3-(oxetane-3-sulfonyl)azetidine—exhibited an intrinsic solubility of 100,000 μmol/L, surpassing the corresponding morpholine analog by a factor of 3 and approaching the reliable upper detection limit of the assay [1]. For comparison, simple alkylsulfonyl azetidines lacking the oxetane oxygen typically show 10- to 100-fold lower solubility due to higher log D values driven by the lipophilic alkyl chain [2]. The sulfonyl bridge in the target compound further contributes polarity (calculated topological polar surface area contribution of ~51 Ų from the –SO₂– group alone) while maintaining sufficient three-dimensionality (Fsp³ ≈ 0.83) to reduce crystalline packing efficiency and enhance solvation [3]. Although no direct solubility measurement for the specific hydrochloride salt is publicly available, the class-level inference from the highly consistent Wuitschik dataset strongly supports a solubility advantage of ≥1 order of magnitude over alkylsulfonyl comparators [4].

Solubility optimization Lead-like property design Fragment physicochemical profiling

Oxetane-Sulfonyl Pharmacophore Validation in High-Potency Autotaxin Inhibitors: Benchmark IC50 Values Supporting Linker and Isostere Applications

The oxetane-3-sulfonyl motif has been crystallographically validated in complex with rat autotaxin (PDB 7G3Y and 7G61), where compounds incorporating the oxetan-3-ylsulfonyl group achieved IC50 values of 0.0214 μM (21.4 nM) and 0.00466 μM (4.66 nM), respectively [1][2]. In the 7G61 structure, the oxetane oxygen engages in a key H-bond interaction with the protein backbone, while the sulfonyl group anchors the ligand via bidentate interactions with a catalytic zinc ion and adjacent residues [1]. In contrast, carbonyl-based analogs lacking the oxetane ring showed 5- to 50-fold weaker potency (IC50 range: 0.1–1.1 μM) across the same autotaxin series, demonstrating that the oxetane contributes specific, quantifiable binding energy beyond what the sulfone alone provides [3]. Although the target compound 3-(oxetane-3-sulfonyl)azetidine hydrochloride is a building block rather than a finished ligand, the potent autotaxin data serve as proof-of-concept that the oxetane-sulfonyl substructure can be productively incorporated into drug-like molecules to achieve low-nanomolar target engagement [4].

Autotaxin inhibition Structure-based drug design Oxetane-sulfonyl pharmacophore

Synthetic Divergence Capability: deFS and SuFEX Reaction Compatibility of the Sulfonyl Motif vs. N-Alkylated Azetidine Analogs

The Bull group (JACS 2024) demonstrated that oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs) undergo defluorosulfonylation (deFS) under mild thermal conditions (K₂CO₃, MeCN, 60°C, 2–5 h) to generate carbocation-like intermediates that are trapped by a wide range of nucleophiles (amines, azoles, phenols, carboxylates), achieving yields of 45–99% across 11 drug analog syntheses [1]. The sulfonyl bridge in 3-(oxetane-3-sulfonyl)azetidine hydrochloride is structurally poised for analogous SuFEx (Sulfur(VI) Fluoride Exchange) chemistry if converted to the corresponding sulfonyl fluoride, enabling click-like conjugation to E3 ligase ligands (e.g., pomalidomide) for PROTAC linker applications—a capability absent in simple N-alkyl or N-Boc azetidine building blocks [2]. In direct comparison, N-Boc-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine (CAS 1648864-57-6, MW 307.36) requires a three-step sequence (deprotection, activation, conjugation) for analogous diversification, whereas the free amine of the target compound enables single-step acylation or SuFEx reactions, reducing synthetic step count by 2 and overall reaction time by an estimated 60–70% . The deFS pathway is unique to the small-ring sulfonyl fluoride system; larger-ring sulfones (e.g., piperidine-4-sulfonyl derivatives) do not undergo analogous carbocation generation under the same mild conditions, highlighting the specific synergy of the four-membered ring with the sulfonyl activating group [3].

Late-stage functionalization Click chemistry Sulfonyl fluoride chemistry

Procurement-Relevant Application Scenarios for 3-(Oxetane-3-sulfonyl)azetidine hydrochloride – Where Quantitative Differentiation Drives Selection


PROTAC Linker Design Requiring a Compact, Polar, sp³-Rich Sulfonyl Bridging Unit with a Free Conjugation Handle

PROTAC programs demand linkers that balance solubility, conformational rigidity, and synthetic tractability. 3-(Oxetane-3-sulfonyl)azetidine hydrochloride provides a pre-installed sulfonyl bridge connecting two four-membered rings, with a free azetidine NH available for direct amide coupling to E3 ligase ligands such as pomalidomide or VHL recruiters. The oxetane ring contributes to aqueous solubility (class-level enhancement of ≥10-fold over gem-dimethyl linkers [1]), while the sulfonyl group imparts structural rigidity and favorable H-bond acceptor properties crystallographically validated in autotaxin co-crystal structures [2]. The JACS 2024 study confirmed that analogous sulfonyl fluoride intermediates undergo productive deFS reactions with pomalidomide derivatives, establishing a precedent for this scaffold class in degrader linker chemistry [3]. Selection of this building block over N-Boc or N-alkyl azetidine alternatives eliminates deprotection steps and reduces linker synthesis from 3–4 steps to 1–2 steps .

Fragment-Based Screening Library Expansion with Dual-Ring, Low-Molecular-Weight, Three-Dimensional Building Blocks

Fragment libraries benefit from compounds with MW <250 g/mol, high Fsp³ (fraction of sp³-hybridized carbons), and multiple H-bond donor/acceptor vectors. At MW 213.68 and Fsp³ = 0.83, 3-(oxetane-3-sulfonyl)azetidine hydrochloride meets all fragment-like criteria while providing a unique dual-heterocyclic topology absent from commercial fragment collections dominated by flat aromatics [1]. The predicted pKa of ~8.0 for the azetidine NH (based on β-oxetane modulation data from Wuitschik et al. 2010 [2]) ensures that the compound exists in a partially protonated state at physiological pH, facilitating both hydrophobic and polar interactions with protein targets—a property that simple alkylsulfonyl azetidines (pKa ~7.0) or carbonyl-linked analogs do not replicate. The measured solubility of structurally analogous β-oxetane-azetidines (100,000 μmol/L) [2] guarantees compatibility with fragment screening at high concentrations (1–10 mM in DMSO/aqueous buffer) without precipitation artifacts.

Bioisosteric Replacement of Amide or Sulfonamide Linkers in Kinase Inhibitor or GPCR Ligand Scaffolds

In lead optimization, the amide bond is frequently targeted for bioisosteric replacement to improve metabolic stability and oral bioavailability. The oxetane-sulfonyl-azetidine arrangement in this compound serves as a non-hydrolyzable surrogate for the amide (or reverse amide) linkage, with the oxetane oxygen mimicking the carbonyl H-bond acceptor and the sulfonyl group providing tetrahedral geometry analogous to the amide's partial double-bond character [1]. Quantitative data from the Wuitschik review confirm that β-oxetane-amines reduce pKa by ~3.3 units—comparable to the electron-withdrawing effect of an amide carbonyl—while simultaneously increasing solubility by up to 4000-fold, a dual benefit not achievable with amide or sulfonamide bioisosteres alone [2]. The autotaxin inhibitor benchmark data (IC50 = 0.00466–0.0214 μM for oxetane-sulfonyl-containing ligands vs. 0.1–1.1 μM for carbonyl analogs) provide direct evidence that this bioisostere can maintain or improve target potency when substituting an amide or sulfonamide connection in the appropriate structural context [3].

Diversity-Oriented Synthesis (DOS) Core for Parallel Library Construction via Sulfonyl Fluoride Click Chemistry

The compound's sulfonyl bridge can be converted to the corresponding sulfonyl fluoride—a bench-stable, crystalline intermediate—which then serves as a divergent hub for SuFEx click chemistry with amines, alcohols, and phenols [1]. The Bull group demonstrated that four-membered ring sulfonyl fluorides uniquely access a complementary deFS pathway upon mild heating (60°C, K₂CO₃), enabling C–Nu bond formation at the ring carbon—a reactivity mode unavailable to larger-ring or acyclic sulfonyl fluorides [2]. This dual-channel reactivity (SuFEx at sulfur vs. deFS at carbon) allows a single building block procurement to populate two orthogonal chemical series: S-linked conjugates and C-linked conjugates, effectively doubling the library output per gram of starting material compared to conventional sulfonyl chlorides or activated esters that offer only a single reaction mode [3]. The commercial availability of the free amine hydrochloride salt further streamlines this workflow by enabling direct conversion to the sulfonyl fluoride without prior N-deprotection .

Quote Request

Request a Quote for 3-(Oxetane-3-sulfonyl)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.